

# Ethyl 3-aminoisoxazole-5-carboxylate: A Versatile Precursor in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Ethyl 3-aminoisoxazole-5-carboxylate

Cat. No.: B1352665

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl 3-aminoisoxazole-5-carboxylate** is a highly functionalized heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique arrangement of amino, ester, and isoxazole functionalities provides a versatile platform for the construction of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of **ethyl 3-aminoisoxazole-5-carboxylate**, with a focus on its role as a precursor to bioactive molecules.

## Chemical and Physical Properties

**Ethyl 3-aminoisoxazole-5-carboxylate** is a stable, crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

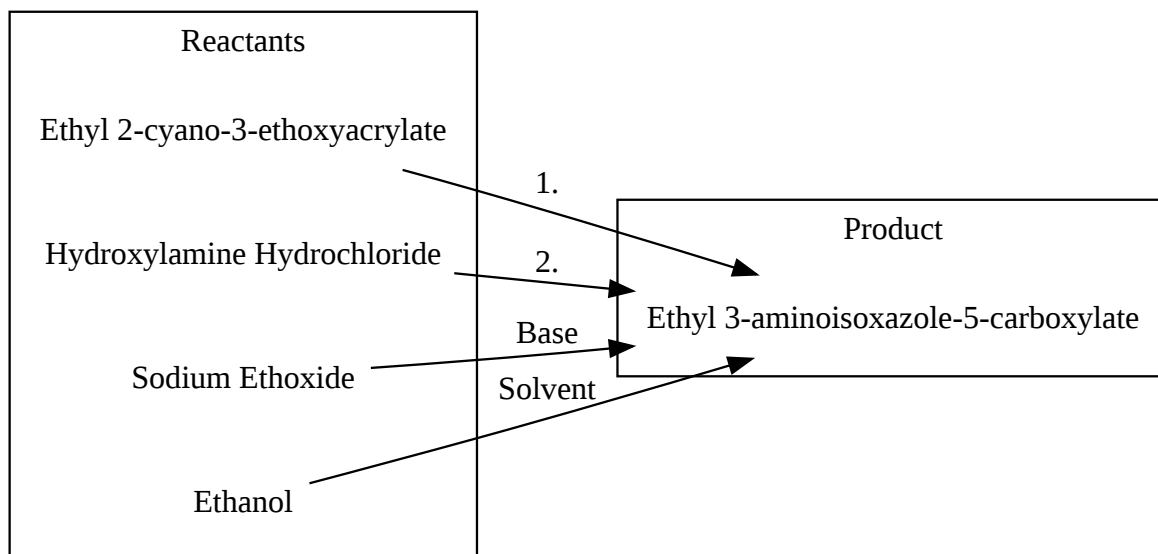
Property	Value
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	156.14 g/mol
Appearance	White to off-white crystalline solid
Melting Point	167-168 °C[1]
Solubility	Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
CAS Number	31557-63-4

## Synthesis of Ethyl 3-aminoisoxazole-5-carboxylate

The synthesis of **ethyl 3-aminoisoxazole-5-carboxylate** is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of an appropriate three-carbon building block with hydroxylamine[1]. While a specific protocol for the title compound is not readily available in the provided search results, a reliable synthetic route can be inferred from the preparation of its close structural analogs, such as ethyl 5-amino-3-substituted-isoxazole-4-carboxylates.

A plausible and detailed experimental protocol for the synthesis of **ethyl 3-aminoisoxazole-5-carboxylate** is as follows:

Reaction Scheme:



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Caption: General synthesis of **Ethyl 3-aminoisoxazole-5-carboxylate**.

#### Experimental Protocol:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Mixture: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature.
- Addition of the  $\beta$ -Keto Ester Equivalent: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., 1M HCl) to a pH of  $\sim$ 7.

- Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

## Spectroscopic Data

The structural confirmation of **ethyl 3-aminoisoxazole-5-carboxylate** is achieved through various spectroscopic techniques. While the direct spectra for the title compound were not found, the expected spectroscopic data can be extrapolated from closely related structures.

Expected Spectroscopic Data:

Technique	Expected Chemical Shifts / Signals
<sup>1</sup> H NMR	δ 1.3-1.4 (t, 3H, -CH <sub>3</sub> of ethyl), 4.3-4.4 (q, 2H, -CH <sub>2</sub> of ethyl), 5.8-6.0 (s, 1H, isoxazole C4-H), 6.5-6.7 (br s, 2H, -NH <sub>2</sub> )
<sup>13</sup> C NMR	δ ~14 (-CH <sub>3</sub> of ethyl), ~61 (-CH <sub>2</sub> of ethyl), ~95 (isoxazole C4), ~158 (isoxazole C5), ~160 (C=O), ~168 (isoxazole C3)
IR (cm <sup>-1</sup> )	~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching)
Mass Spec (m/z)	Expected [M+H] <sup>+</sup> at 157.06

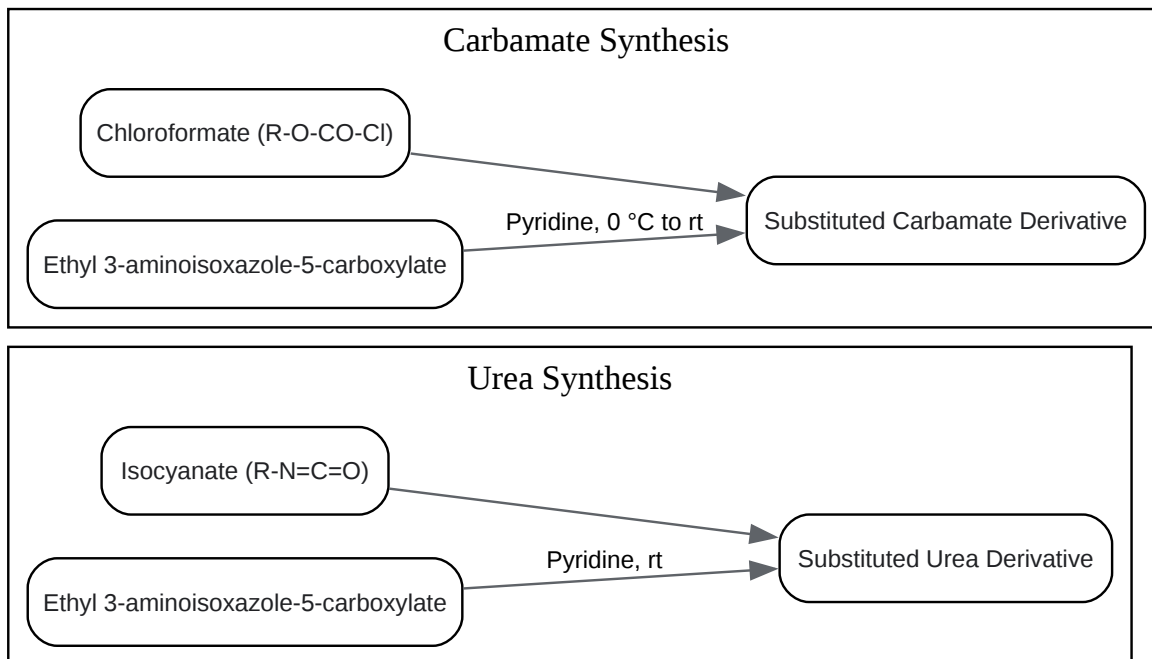
## Applications as a Precursor in Organic Synthesis

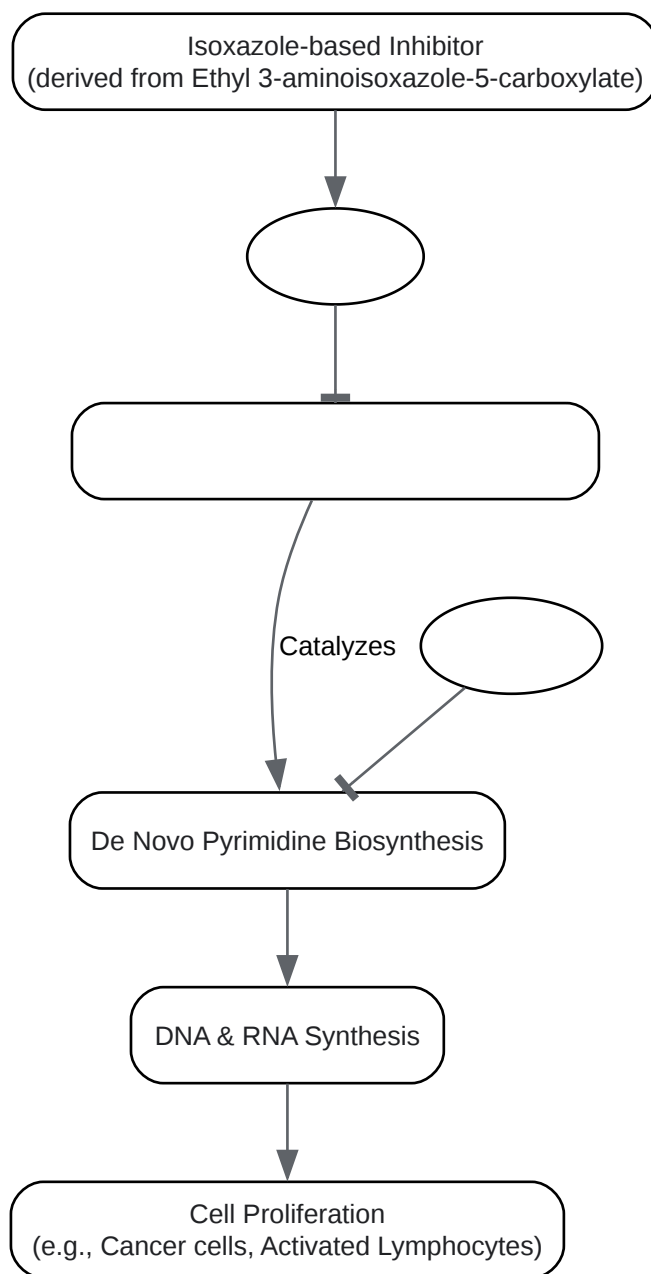
The bifunctional nature of **ethyl 3-aminoisoxazole-5-carboxylate**, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

## Synthesis of Isoxazolo[5,4-d]pyrimidines

One of the most significant applications of **ethyl 3-aminoisoxazole-5-carboxylate** and its analogs is in the synthesis of isoxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis

typically proceeds through a two-step sequence involving initial reaction at the amino group followed by cyclization.





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## References

- 1. researchgate.net [researchgate.net]
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